molecular formula C23H25N3O3S B2374065 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 899747-01-4

2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2374065
CAS No.: 899747-01-4
M. Wt: 423.53
InChI Key: JSEJZHQTJGYWKW-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activities

Research has shown that certain alpha-acetamido-N-benzylacetamide derivatives, including compounds with structural similarities to the specified chemical, demonstrate significant anticonvulsant activities. These compounds were particularly effective in the maximal electroshock-induced seizure (MES) test in mice, rivaling the performance of established anticonvulsants like phenytoin. The exploration of alpha-furan-2-yl analogs further validated the structure-activity relationships within this class of compounds, highlighting the potential for developing new anticonvulsant medications (Kohn et al., 1993).

Antibacterial Activity

Another area of research involved the synthesis and evaluation of novel pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles derived from similar quinazolinone structures. These compounds exhibited antibacterial activity against various bacterial strains, including S. aureus, E. coli, P. vulgaris, and K. pneumoniae. The study provided insights into the potential use of quinazolinone derivatives in addressing bacterial infections, with structural modifications influencing the compounds' antibacterial efficacy (Singh et al., 2010).

Anti-Inflammatory and Analgesic Activities

Further research has highlighted the anti-inflammatory and analgesic properties of certain quinazolinone analogues. A series of new substituted azetidinonyl and thiazolidinonyl quinazolinones were synthesized and evaluated for their anti-inflammatory activity. Among these compounds, some demonstrated significant anti-inflammatory effects, surpassing the efficacy of standard drugs such as phenylbutazone. This indicates the potential for quinazolinone derivatives in the development of new anti-inflammatory agents (Bhati, 2013).

Antitumor Activity

Quinazolinone derivatives have also been explored for their antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Some derivatives exhibited broad-spectrum antitumor activity, showcasing their potential as leads for the development of new cancer therapies (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-16-8-10-17(11-9-16)13-24-21(27)15-30-22-19-6-2-3-7-20(19)26(23(28)25-22)14-18-5-4-12-29-18/h4-5,8-12H,2-3,6-7,13-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEJZHQTJGYWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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